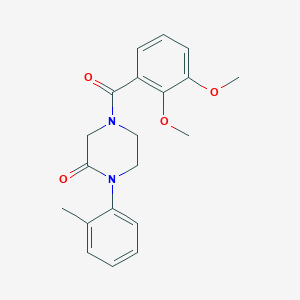

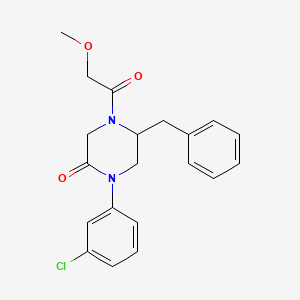

6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridazine derivatives, which include compounds similar to 6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, often involves condensation reactions, cyclization, and reactions with secondary amines. For instance, the condensation of 4-cyano-5,6-dimethyl-3-pyridazinone with aromatic aldehydes and subsequent reactions can lead to the formation of novel pyridazine derivatives, including thieno[2,3-c]pyridazines and phthalazine derivatives through various reaction pathways involving phosphorus oxychloride, thiourea, and electrophilic reagents (Gaby et al., 2003).

Molecular Structure Analysis

Crystal structures and molecular modeling play crucial roles in understanding the molecular structure of pyridazine derivatives. For compounds like this compound, X-ray diffraction and molecular orbital calculations are used to elucidate their structural characteristics, including conformation and electronic properties. These analyses help in understanding the inclination of phenyl rings, delocalization of nitrogen lone pairs, and the overall molecular geometry which can influence the compound's reactivity and interactions (Georges et al., 1989).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloalkylation, and condensation with secondary amines, leading to a diverse range of products with unique chemical properties. These reactions are instrumental in modifying the chemical structure and thus the properties of the compounds for specific applications. The ability of pyridazine compounds to react with different reagents under various conditions highlights their versatility and potential utility in chemical synthesis (Mustafa et al., 1964).

科学的研究の応用

Synthesis and Derivatives

The synthesis of pyrimidine and bispyrimidine derivatives, including those structurally related to "6-(4-isobutyryl-1-piperazinyl)-N-(5-methyl-2-pyridinyl)-3-pyridazinamine," has been explored for potential anti-inflammatory and analgesic activities. These compounds are synthesized through condensation reactions involving isothiocyanato compounds and amines, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Sondhi et al., 2007).

Antibacterial Applications

A series of tetracyclic quinolone antibacterials incorporating piperazinyl derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies of these compounds highlight the importance of the piperazinyl group in enhancing antibacterial efficacy (Taguchi et al., 1992).

Structural and Electronic Properties

The structural and electronic properties of compounds bearing the piperazinyl moiety have been studied through X-ray diffraction and molecular-orbital calculations. These studies provide insights into the stereochemistry and electronic interactions that may influence the biological activity of such compounds (Georges et al., 1989).

Anticonvulsant and Antihistaminic Properties

Research into the pharmacological properties of piperazinyl derivatives has identified compounds with promising anticonvulsant and antihistaminic activities. These findings suggest the potential of these derivatives in developing new therapeutic agents for treating epilepsy and allergic conditions (Gyoten et al., 2003).

Antifungal Activity

Amides from Piper species, including those with piperidine and pyrrolidine moieties, have been identified for their antifungal activities. This research underscores the potential of natural product derivatives in addressing fungal infections (Navickiene et al., 2000).

Anti-inflammatory and Analgesic Activities

The evaluation of ibuprofen analogs incorporating piperidine and pyrrolidine has revealed compounds with potent anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of modifying existing drugs to enhance their efficacy (Rajasekaran et al., 1999).

特性

IUPAC Name |

2-methyl-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13(2)18(25)24-10-8-23(9-11-24)17-7-6-16(21-22-17)20-15-5-4-14(3)12-19-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOUOZATXCGGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)

![5-ethyl-N,2,3-trimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549958.png)

![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)